2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride
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Overview
Description
Chemical Reactions Analysis
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of protein kinase D and its effects on various signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications in diseases where PKD plays a critical role.
Industry: It is used in the development of new drugs and therapeutic agents targeting PKD.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride involves the inhibition of protein kinase D. By inhibiting PKD, this compound activates the PI3K/AKT signaling pathway, which is crucial for maintaining the undifferentiated state of embryonic stem cells. The molecular targets include PKD isoforms such as PKD1, PKD2, and PKD3 .
Comparison with Similar Compounds
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride can be compared with other PKD inhibitors. Similar compounds include:
CID755673: Another PKD inhibitor with similar properties.
Gö6976: A PKD inhibitor that also targets protein kinase C.
BPKDi: A selective PKD inhibitor with distinct molecular targets.
The uniqueness of this compound lies in its specific inhibition of PKD and its ability to maintain the pluripotency of embryonic stem cells by activating the PI3K/AKT signaling pathway .
Properties
IUPAC Name |
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH.H2O/c1-4-2-6(10)9-5(3-7)8-4;;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYROBUZXNNKMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)CN.O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)CN.O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.